molecular formula C20H29NO3 B6772636 N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B6772636
M. Wt: 331.4 g/mol
InChI Key: VDARMLWBCSYQCJ-UHFFFAOYSA-N
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Description

N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a bicyclic aromatic hydrocarbon, substituted with a hydroxy group and a carboxamide group. The presence of the cycloheptyloxyethyl side chain adds to its structural uniqueness and potential reactivity.

Properties

IUPAC Name

N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c22-19-12-6-9-16-17(19)10-5-11-18(16)20(23)21-13-14-24-15-7-3-1-2-4-8-15/h6,9,12,15,18,22H,1-5,7-8,10-11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARMLWBCSYQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCNC(=O)C2CCCC3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves multiple steps, typically starting with the preparation of the naphthalene core. The introduction of the hydroxy group and the carboxamide group can be achieved through various organic reactions such as Friedel-Crafts acylation followed by reduction and amidation. The cycloheptyloxyethyl side chain can be introduced via etherification reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cycloheptyloxyethyl side chain may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar compounds to N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide include:

  • N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
  • 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide These compounds share the cycloheptyloxyethyl side chain but differ in their core structures, which can lead to different reactivity and applications. The uniqueness of this compound lies in its naphthalene core and the specific substitution pattern, which may confer distinct chemical and biological properties.

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